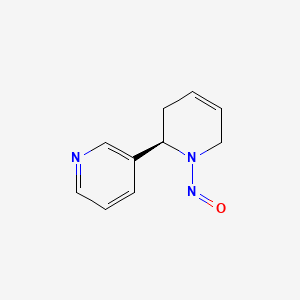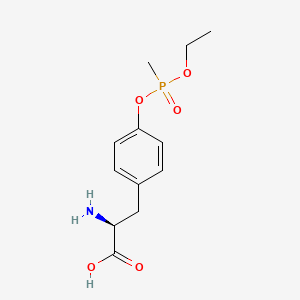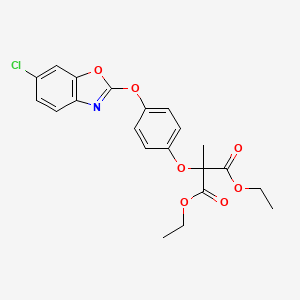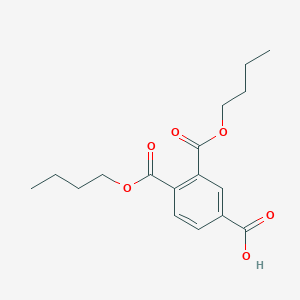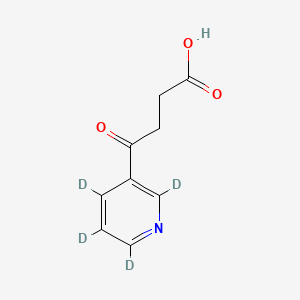
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterated compound, often used in scientific research due to its stable isotope labeling. This compound is particularly significant in studies involving metabolic pathways and the quantification of specific biomarkers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone with deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet the standards required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo-acid form.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, which are significant in metabolic studies .
Applications De Recherche Scientifique
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification of metabolic intermediates. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-4-(3-pyridyl)butanoic acid
- 4-Hydroxy-4-(3-pyridyl)butanoic acid
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
Uniqueness
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D |
Clé InChI |
JGSUNMCABQUBOY-NMRLXUNGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCC(=O)O)[2H] |
SMILES canonique |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


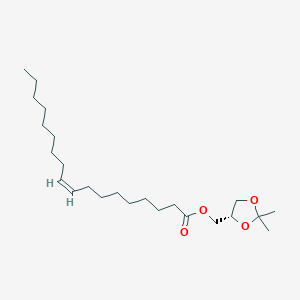

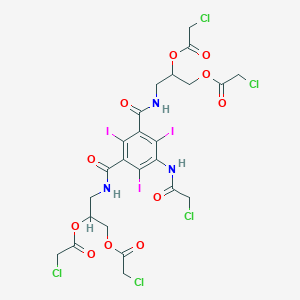
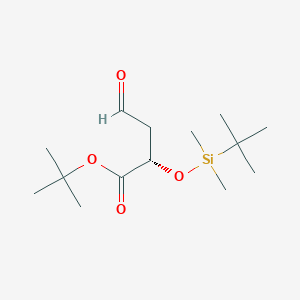
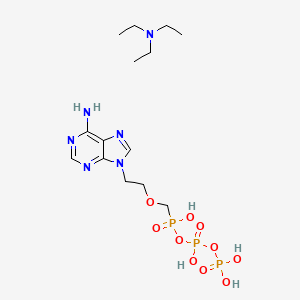


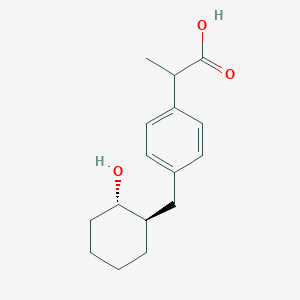

![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)
